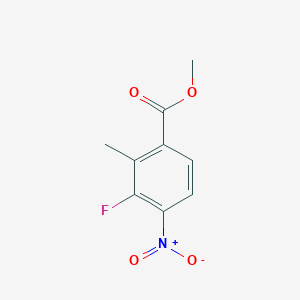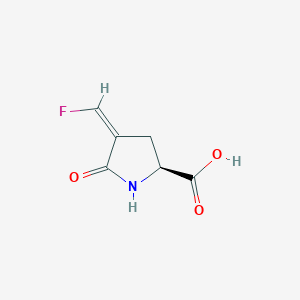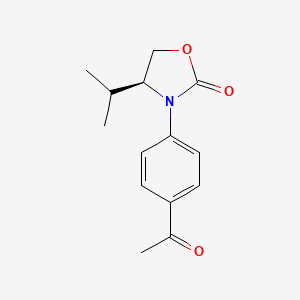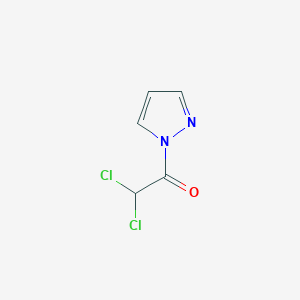
2,2-Dichloro-1-pyrazol-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(1H-pyrazol-1-yl)ethanone is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of two chlorine atoms and a pyrazole ring attached to an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(1H-pyrazol-1-yl)ethanone typically involves the reaction of 1H-pyrazole with a chlorinated ethanone precursor. One common method is the reaction of 1H-pyrazole with 2,2-dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chlorinated intermediate.
Industrial Production Methods
Industrial production of 2,2-Dichloro-1-(1H-pyrazol-1-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1-(1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(1H-pyrazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a tool for studying enzyme inhibition and other biochemical processes.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(1H-pyrazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of the pyrazole ring allows it to bind to specific active sites, potentially inhibiting enzyme activity or modulating receptor function. The chlorine atoms and ethanone group contribute to its reactivity and ability to form covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1H-Pyrazol-1-yl)ethanone: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,2-Dichloro-1-(1H-imidazol-1-yl)ethanone: Contains an imidazole ring instead of a pyrazole ring, leading to variations in biological activity and chemical properties.
2,2-Dichloro-1-(1H-pyrrol-1-yl)ethanone:
Uniqueness
2,2-Dichloro-1-(1H-pyrazol-1-yl)ethanone is unique due to the combination of the pyrazole ring and the dichlorinated ethanone group. This structure imparts specific reactivity and potential for diverse applications in various scientific fields.
Eigenschaften
CAS-Nummer |
39671-63-1 |
|---|---|
Molekularformel |
C5H4Cl2N2O |
Molekulargewicht |
179.00 g/mol |
IUPAC-Name |
2,2-dichloro-1-pyrazol-1-ylethanone |
InChI |
InChI=1S/C5H4Cl2N2O/c6-4(7)5(10)9-3-1-2-8-9/h1-4H |
InChI-Schlüssel |
HBPXPSZBJTZGOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


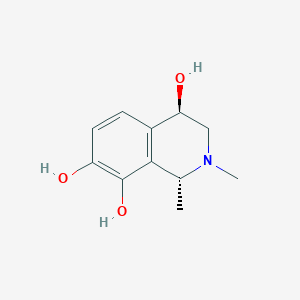
![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
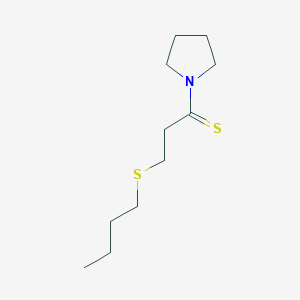
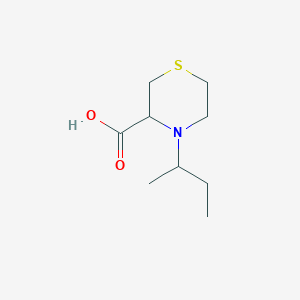
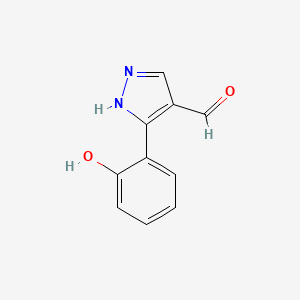
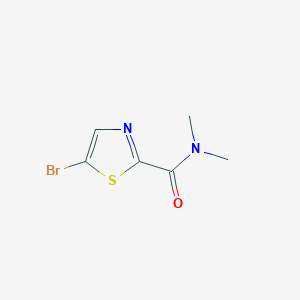




![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
